molecular formula C30H31ClN2O6 B1532947 Fmoc-N-Me-Lys(2-Cl-Z)-OH CAS No. 95310-75-1

Fmoc-N-Me-Lys(2-Cl-Z)-OH

Cat. No. B1532947
CAS RN: 95310-75-1
M. Wt: 551 g/mol
InChI Key: KZLOHAGCRFXQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-Me-Lys(2-Cl-Z)-OH, commonly referred to as Fmoc-Lys(2-Cl-Z)-OH, is an amino acid derivative used in organic synthesis. Fmoc-Lys(2-Cl-Z)-OH is an important reagent in peptide synthesis, protein engineering and the preparation of other biologically active molecules. It is also used in the synthesis of peptide-based drugs or peptide-based drug delivery systems. Fmoc-Lys(2-Cl-Z)-OH has been found to be useful in a variety of laboratory experiments due to its high solubility, low toxicity and good stability.

Scientific Research Applications

Supramolecular Applications

Supramolecular hydrogels, utilizing the fluorenylmethoxycarbonyl (FMOC) functionalized amino acids like Fmoc-N-Me-Lys(2-Cl-Z)-OH, show substantial promise in biomedical fields owing to their biocompatible and biodegradable nature. These materials, especially when combined with colloidal and ionic silver, exhibit enhanced antimicrobial activity, making them suitable for various medical and biotechnological applications. Their structural properties are meticulously characterized using various spectroscopic and microscopic techniques, ensuring their efficacy and safety in practical applications (Croitoriu et al., 2021).

Peptide Synthesis

Fmoc-N-Me-Lys(2-Cl-Z)-OH is pivotal in peptide synthesis, particularly in the creation of azido-protected peptides. It facilitates efficient condensation with peptide thioesters, enhancing the simplicity and reliability of peptide ligation processes. The azido group's easy reduction post-condensation underscores the compound's versatility and utility in streamlining peptide synthesis workflows, making it indispensable in the synthesis of complex peptides and proteins (Katayama et al., 2008).

Analytical Spectroscopy

In analytical spectroscopy, particularly in studying the Merrifield peptide synthesis, Fmoc-N-Me-Lys(2-Cl-Z)-OH's protective group plays a crucial role. Its deprotection dynamics and influence on the secondary structure of peptides offer valuable insights. The substance's interactions with other chemical groups during the synthesis process are meticulously analyzed using Raman spectroscopy, providing a deeper understanding of peptide structure and behavior during synthesis (Larsen et al., 1993).

properties

IUPAC Name

6-[(2-chlorophenyl)methoxycarbonylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31ClN2O6/c1-33(30(37)39-19-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25)27(28(34)35)16-8-9-17-32-29(36)38-18-20-10-2-7-15-26(20)31/h2-7,10-15,25,27H,8-9,16-19H2,1H3,(H,32,36)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLOHAGCRFXQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138114651

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-Me-Lys(2-Cl-Z)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-Lys(2-Cl-Z)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-N-Me-Lys(2-Cl-Z)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-N-Me-Lys(2-Cl-Z)-OH
Reactant of Route 5
Fmoc-N-Me-Lys(2-Cl-Z)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-N-Me-Lys(2-Cl-Z)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.